molecular formula C15H14BrClN2O2S B2934578 (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone CAS No. 1448136-11-5

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone

Cat. No.: B2934578
CAS No.: 1448136-11-5
M. Wt: 401.7
InChI Key: RUWNMVACMIAWFD-UHFFFAOYSA-N
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Description

The compound (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone represents a class of organic molecules known for its complex structure and potential applications in various scientific fields. This compound includes a piperidine ring, a chlorothiophene ring, and a bromopyridine moiety, each contributing unique properties to the overall molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis usually begins with commercially available compounds such as 3-bromopyridine, piperidine, and 5-chlorothiophene-2-carboxylic acid.

  • Reagents and Catalysts: : Commonly used reagents include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide), and catalysts such as palladium-based catalysts for cross-coupling reactions.

  • Steps

    • Step 1: : Activation of 5-chlorothiophene-2-carboxylic acid, typically using EDCI and a base like N,N-diisopropylethylamine.

    • Step 2: : Coupling of the activated carboxylic acid with piperidine, forming an amide bond under mild heating conditions.

    • Step 3: : A cross-coupling reaction between the resulting intermediate and 3-bromopyridine, facilitated by palladium catalysts and a base, under inert atmosphere conditions.

Industrial Production Methods

In an industrial setting, large-scale production follows similar steps but employs continuous flow chemistry to enhance yield and purity. Automation and high-throughput reactors improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the thiophene ring, leading to sulfoxides or sulfones.

  • Reduction: : Reduction reactions might target the carbonyl group, converting it to alcohol derivatives.

  • Substitution: : The bromine atom in the pyridine ring and chlorine atom in the thiophene ring can be substituted by nucleophiles under suitable conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : m-Chloroperbenzoic acid (m-CPBA) is often used for sulfoxide formation.

  • Reducing Agents: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical for reducing carbonyl groups.

  • Nucleophiles: : Sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitutions.

Major Products

  • Sulfoxides and Sulfones: : From oxidation reactions.

  • Alcohol Derivatives: : From reduction reactions.

  • Substituted Derivatives: : From nucleophilic substitution, depending on the specific nucleophile used.

Scientific Research Applications

Chemistry

  • Used as a building block in organic synthesis for creating more complex molecules.

  • Acts as a ligand in coordination chemistry for catalysis studies.

Biology

  • Investigated for its potential as an enzyme inhibitor due to its unique functional groups.

Medicine

  • Explored in medicinal chemistry for developing new therapeutic agents, possibly targeting specific receptors or enzymes.

Industry

  • Employed in the development of advanced materials due to its structural rigidity and electronic properties.

Mechanism of Action

The specific effects of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone are determined by its interaction with molecular targets such as enzymes or receptors.

Molecular Targets and Pathways Involved

  • The piperidine ring may interact with neurotransmitter receptors.

  • The bromopyridine and chlorothiophene moieties might facilitate binding to specific enzyme active sites, inhibiting their function.

Comparison with Similar Compounds

Unique Features

  • Structural Complexity: : The combination of piperidine, bromopyridine, and chlorothiophene is rare.

  • Reactivity: : Unique positions of bromine and chlorine atoms allow for diverse chemical modifications.

Similar Compounds

  • (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(4-fluorophenyl)methanone: : Similar but with a fluorophenyl group instead of chlorothiophene.

  • (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(5-bromothiophen-2-yl)methanone: : Similar structure with bromothiophene replacing chlorothiophene.

  • (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(3-chlorothiophen-2-yl)methanone: : Variation in the position of the chlorine atom on the thiophene ring.

Properties

IUPAC Name

[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(5-chlorothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN2O2S/c16-11-2-1-7-18-14(11)21-10-5-8-19(9-6-10)15(20)12-3-4-13(17)22-12/h1-4,7,10H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWNMVACMIAWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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